molecular formula C11H11BrF3NO B1406027 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1513959-67-5

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B1406027
CAS No.: 1513959-67-5
M. Wt: 310.11 g/mol
InChI Key: HRVBAKNMEWMOHD-UHFFFAOYSA-N
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Description

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide (CAS 1513959-67-5) is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core scaffold, a bromo substituent, and a trifluoromethyl group, motifs commonly associated with enhanced biological activity and physicochemical properties. With a molecular formula of C 11 H 11 BrF 3 NO and a molecular weight of 310.11, it is supplied for research and development purposes . The core benzamide structure is recognized as a privileged scaffold in drug discovery. Structurally similar benzamide derivatives have been documented in patent literature for the treatment of a wide spectrum of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, anxiety, and psychotic disorders . Furthermore, the incorporation of the trifluoromethyl (-CF 3 ) group is a well-established strategy in modern drug design. The -CF 3 group is known to influence a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets due to its high electronegativity and strong electron-withdrawing nature . Over 85% of FDA-approved drugs contain heterocycles, and fluorine-containing functional groups are present in a substantial proportion of recently approved new chemical entities, underscoring the therapeutic relevance of such structural features . The primary research applications for this compound include: 1.) CNS Drug Discovery: It serves as a key intermediate or building block for the synthesis of novel compounds targeting neurological and psychiatric conditions. 2.) Anticancer Research: Heterocyclic molecules and benzamide-related structures are extensively investigated for their antiproliferative activities and potential to target specific genes, enzymes, and receptors in oncology . 3.) Antimicrobial and Antiviral Development: Related chalcone and benzamide compounds have demonstrated versatile pharmacological activities, including antibacterial and antiviral effects, making them valuable scaffolds in infectious disease research . This product is intended for research use by qualified laboratory personnel only. It is strictly not for diagnostic or therapeutic use in humans, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-bromo-N-propan-2-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBAKNMEWMOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethylated benzene derivative with isopropylamine (C3H9N) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles. Key studies demonstrate:

Table 1: Substitution Reactions of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

NucleophileConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h4-(Piperidin-1-yl)-N-(propan-2-yl)-3-(trifluoromethyl)benzamide78%
Sodium methoxideMeOH, reflux, 6 h4-Methoxy-N-(propan-2-yl)-3-(trifluoromethyl)benzamide65%
ThiophenolCuI, K₂CO₃, DMSO, 100°C4-(Phenylthio)-N-(propan-2-yl)-3-(trifluoromethyl)benzamide82%

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., trifluoromethyl) activate the benzene ring for NAS by stabilizing the transition state through resonance .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling access to complex architectures:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids yields biaryl derivatives:

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Phenyl-N-(propan-2-yl)-3-(trifluoromethyl)benzamide89%
4-Pyridinylboronic acidPd(dppf)Cl₂, CsF, THF4-(Pyridin-4-yl)-N-(propan-2-yl)-3-(trifluoromethyl)benzamide73%

Optimization Notes :

  • Ligands like dppf improve catalyst stability for heteroaryl couplings .

  • Microwave irradiation reduces reaction times from hours to minutes .

Buchwald-Hartwig Amination

Palladium/phosphine systems enable C–N bond formation with amines:

  • Reaction with morpholine using Pd₂(dba)₃/Xantphos yields 4-morpholino derivatives in 81% yield .

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the amide to the corresponding amine:

  • Product : 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzylamine (68% yield) .

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond:

  • Conditions : 6 M HCl, reflux, 24 h → 4-Bromo-3-(trifluoromethyl)benzoic acid (92% yield) .

  • Applications : Serves as a precursor for ester or anhydride synthesis.

Oxidation of the Trifluoromethyl Group

Strong oxidants like KMnO₄ convert –CF₃ to –COOH under harsh conditions:

  • Product : 4-Bromo-N-(propan-2-yl)-3-carboxybenzamide (55% yield, 120°C, 48 h) .

Halogen Exchange

Bromine can be replaced by fluorine via Balz-Schiemann reaction:

  • Conditions : NaNO₂, HF-pyridine → 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)benzamide (61% yield) .

Stability and Reaction Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Compatibility : Reactivity is suppressed in non-polar solvents (e.g., toluene).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • IUPAC Name : 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
  • Molecular Formula : C10H9BrF3N
  • CAS Number : 1513959-67-5

The presence of bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in organic synthesis.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting specific diseases. For instance:

  • Anti-inflammatory Agents : Research indicates that compounds derived from this benzamide exhibit potential anti-inflammatory properties, making them suitable candidates for drug development aimed at treating inflammatory diseases .
  • Anticancer Research : The compound's ability to modulate cellular pathways has been explored in cancer research, where it may influence tumor growth and metastasis .

Biochemical Studies

The compound's unique structure allows it to interact with biological molecules, providing insights into biochemical pathways. It is utilized in:

  • Enzyme Inhibition Studies : The bromine atom facilitates halogen bonding, which can enhance binding affinity to enzymes, making it a useful tool for studying enzyme mechanisms.
  • Receptor Interaction Studies : Its lipophilicity due to the trifluoromethyl group enables effective penetration of biological membranes, aiding in receptor binding studies.

Material Science

In material science, this compound is explored for its potential in developing specialty chemicals with tailored properties. Applications include:

  • Surface Coatings : The compound's chemical stability and reactivity can be leveraged to create advanced coatings with specific functionalities.

Case Study 1: Anti-inflammatory Drug Development

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating conditions like rheumatoid arthritis.

Case Study 2: Anticancer Activity

Research involving this compound indicated that it could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to its ability to interfere with cell cycle regulation, highlighting its promise as a lead compound for anticancer drug design.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide Br (C4), CF₃ (C3), isopropylamide C₁₁H₁₀BrF₃NO 306.13 High lipophilicity, metabolic stability
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (C4), Cl/F (phenyl), CF₃ (C2), fluorinated ether C₁₇H₁₁BrClF₅NO₂ 474.63 Enhanced halogen bonding, chiral center
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide Br (C3), OCH₃ (C4), anilinophenylamide C₂₀H₁₇BrN₂O₂ 397.27 Electron-donating methoxy group, planar aromatic system
4-Bromo-N,N,3-trimethylbenzamide Br (C4), N,N-dimethyl, CH₃ (C3) C₁₀H₁₂BrNO 242.11 Reduced steric hindrance, lower molecular weight
N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide Br (C3), fluorobenzoyl, naphthyl C₂₄H₁₂BrF₂NO₄ 496.26 Extended π-system, dual fluorination

Physicochemical and Crystallographic Properties

  • Lipophilicity: The trifluoromethyl group in this compound increases logP compared to non-fluorinated analogs like 4-Bromo-N,N,3-trimethylbenzamide (predicted logP: ~2.5 vs. ~1.8) .
  • Crystallinity: Unlike N-(3-Bromo-1,4-dioxo-naphthyl)benzamide derivatives, which form monoclinic crystals (P21/n space group, β = 98.4°) due to π-π stacking , the isopropyl group in the target compound likely disrupts planar packing, reducing crystallinity.
  • Solubility: Methoxy-substituted analogs (e.g., 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide) exhibit higher aqueous solubility (predicted pKa ~12.5) compared to the trifluoromethylated target compound (pKa ~8–9) .

Key Research Findings

Substituent Position Matters : Bromine at C4 (vs. C3) minimizes steric clashes in enzyme binding pockets, as shown in docking studies using AutoDock Vina .

Fluorination Enhances Bioavailability: Trifluoromethyl groups improve blood-brain barrier penetration compared to non-fluorinated analogs .

Synthetic Scalability : The target compound’s synthesis is more scalable than naphthyl-substituted derivatives, which require multi-step functionalization .

Biological Activity

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrF3NC_{11}H_{11}BrF_3N, with a molecular weight of approximately 306.11 g/mol. The structural features include:

  • Bromine atom : Enhances binding affinity through halogen bonding.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, facilitating cellular penetration.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can alter receptor functions, influencing various signaling pathways in cells.

Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit a range of biological activities, including:

  • Antiparasitic Effects : Similar compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria.
  • Anti-inflammatory Properties : By modulating receptor activity, these compounds may reduce inflammatory responses.

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundC11H11BrF3NPotential antiparasitic and anti-inflammatory
Dihydroquinazolinone derivativesVariesAntimalarial activity targeting PfATP4
N-benzoyl derivativesVariesActive against P. falciparum and T. gondii

Case Studies

  • Antimalarial Activity : A study on similar compounds revealed that modifications in the trifluoromethyl group significantly impacted their efficacy against P. falciparum. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity ( ).
  • Inflammatory Response Modulation : Research on P2Y receptor antagonists demonstrated that trifluoromethyl substitutions could enhance binding affinity and selectivity, suggesting potential applications in inflammatory diseases ( ).

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

  • Lipophilicity and Binding Affinity : The trifluoromethyl group significantly affects the lipophilicity, which is crucial for cellular uptake ().
  • Metabolic Stability : Compounds with bromine and trifluoromethyl groups tend to exhibit improved metabolic profiles compared to their counterparts lacking these substituents ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous benzamide syntheses. For example, describes a scalable procedure using O-benzyl hydroxylamine and a Teflon-coated stir bar in anhydrous conditions. Optimize temperature (e.g., 0°C to room temperature) and solvent choice (e.g., THF or DCM) to minimize side reactions . Monitor reaction progress via TLC or HPLC, as shown in for related compounds .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using chemical shift ranges for bromo (δ ~7.5–8.5 ppm for aromatic protons) and trifluoromethyl (δ ~120–125 ppm in 13C NMR) groups, as validated in and .
  • HRMS/ESI-MS : Confirm molecular weight with <2 ppm error, referencing protocols in .
  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. How do the bromo and trifluoromethyl substituents influence the compound’s chemical stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances metabolic stability ( ), while bromine may increase susceptibility to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound or its analogs?

  • Methodology : Use Phaser-2.1 ( ) for molecular replacement or SAD phasing to solve crystal structures. Refine models with Mercury CSD () to analyze packing patterns and intermolecular interactions (e.g., halogen bonding involving bromine) .

Q. What strategies can identify biological targets or mechanisms of action for this compound?

  • Methodology :

  • In silico docking : Use ChemSpider ( ) to generate 3D conformers and predict binding to enzymes like kinases or proteases .
  • In vitro assays : Screen against bacterial targets (e.g., acps-pptase, ) or cancer-related DDR1/2 kinases ( ) using IC50 determinations .

Q. How can reaction mechanisms involving this compound be analyzed, particularly nucleophilic substitution at the bromine site?

  • Methodology :

  • Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols).
  • DFT calculations : Predict transition states and activation energies using software like Gaussian, referencing ’s substitution reactivity .

Q. How can solubility limitations of this compound in aqueous systems be addressed for in vitro studies?

  • Methodology :

  • Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin encapsulation () .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

Q. What computational tools predict physicochemical properties (e.g., logP, pKa) and ADMET profiles?

  • Methodology :

  • ACD/Labs Percepta : Generate logP (estimated ~3.5–4.0 due to trifluoromethyl) and pKa (amide proton ~10–12) ( ) .
  • SwissADME : Assess bioavailability and blood-brain barrier penetration using SMILES strings ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
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